Timoprazole

Gastric Acid Secretion Proton Pump Inhibition Functional Assay

Timoprazole is a non-substitutable reference standard for proton pump inhibitor (PPI) research. Researchers face a critical gap: clinical PPIs like omeprazole cannot replicate timoprazole's distinct molecular behavior in SAR studies or thyroid toxicity screening. • PPI backbone with IC50 ~8.5 µM in parietal cell assays, ideal as a low-potency anchor for benzimidazole SAR benchmarking. • Unique off-target thyroid iodide uptake inhibition-use as a positive control in FRTL-5 screens to validate new derivatives free of this liability. • Calculated ΔG‡ +5.5 kcal/mol activation barrier serves as a benchmark in quantum chemical PPI scaffold modeling. Supplied with full characterization data; custom synthesis available with typical lead times of 2-4 months.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
CAS No. 57237-97-5
Cat. No. B035771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimoprazole
CAS57237-97-5
SynonymsTimoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3
InChIInChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16)
InChIKeyHBDKFZNDMVLSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timoprazole (CAS 57237-97-5): Foundational Benzimidazole Proton Pump Inhibitor for Mechanistic & Structural Studies


Timoprazole (2-[(2-pyridylmethyl)sulfinyl]-1H-benzimidazole) is a substituted benzimidazole that acts as a covalent, acid-activated inhibitor of the gastric H+/K+-ATPase (proton pump), thereby suppressing gastric acid secretion [1][2]. Identified in 1975 as one of the first well-defined gastric proton pump inhibitors, timoprazole's simple pyridylmethylsulfinyl benzimidazole structure generated high anti-secretory activity that spurred extensive derivative research [3][4]. Although never marketed clinically due to an off-target effect on thyroidal iodide uptake, timoprazole is recognized as the structural and pharmacological 'backbone' from which successful PPIs like omeprazole, lansoprazole, and pantoprazole were developed [5].

1
Tool compound for gastric H+/K+-ATPase inhibition mechanism studies
2
Unsubstituted benzimidazole sulfoxide scaffold for baseline structure-activity relationship (SAR) investigations
3
Enables study of off-target thyroid iodide uptake inhibition mechanism

Why Timoprazole Cannot Be Interchanged with Marketed Benzimidazole PPIs: Quantified Differences in Potency, Activation Energetics, and Selectivity


Despite sharing the same core benzimidazole sulfoxide pharmacophore, substituting timoprazole with structurally optimized clinical PPIs like omeprazole or picoprazole in research settings will compromise specific study objectives due to fundamentally different molecular behavior. Head-to-head in vitro studies reveal significant differences in functional potency (IC50), while quantum chemical calculations demonstrate that timoprazole faces a higher activation energy barrier for covalent enzyme inactivation and forms a less stable final complex. Critically, timoprazole possesses a unique off-target inhibition of thyroid iodide uptake—a liability that directly drove the design of its successors to eliminate this property. Therefore, for researchers investigating the foundational mechanism of acid inhibition without confounding substituent effects, or for those studying the specific molecular basis of PPI-induced thyroid dysfunction, timoprazole is a non-substitutable research tool.

Attribute
Timoprazole
Clinical PPIs (e.g., omeprazole)
Functional potency
Weaker inhibition; acts as low-potency anchor
High potency may obscure concentration-dependent SAR
Activation energetics
Higher energy barrier for covalent enzyme complex
Lower barrier; more efficient acid activation pathway
Off-target profile
Unique inhibition of thyroid iodide uptake
Engineered to eliminate this endocrine liability

Quantitative Evidence Guide: Timoprazole Differentiation vs. Omeprazole & Picoprazole


Functional Proton Pump Inhibition Potency in Guinea Pig Parietal Cells: IC50 Comparison

Timoprazole is 65-fold less potent than omeprazole and 2-fold less potent than picoprazole in inhibiting H+ secretion in isolated guinea pig parietal cells stimulated by histamine or dbcAMP [1]. The IC50 values, derived from 14C-aminopyrine accumulation as a surrogate for H+ secretion, indicate a clear potency hierarchy among these early benzimidazoles. This difference in functional potency is a direct consequence of the absence of substituents that enhance binding affinity and stability in later analogs [2].

Potency (IC50)
Head-to-head
Timoprazole: 8.5 µM
Picoprazole: 3.9 µM
Omeprazole: 0.13 µM
Establishes a low-potency anchor for SAR ranking.
Guinea pig parietal cells; 14C-aminopyrine accumulation.
Gastric Acid Secretion Proton Pump Inhibition Functional Assay

Mechanistic Barrier to Covalent Enzyme Inhibition: Free Energy of Activation (ΔG‡) for Disulfide Complex Formation

Density Functional Theory (DFT) calculations reveal that the rate-determining step for irreversible proton pump inhibition—the formation of a disulfide complex with a cysteine residue—has a free energy barrier (ΔG‡) that is 5.5 kcal/mol higher for timoprazole compared to S-omeprazole [1]. Furthermore, the final disulfide complex formed by S-omeprazole is thermodynamically more stable by 4.5 kcal/mol than the timoprazole-derived complex [1]. These computational findings directly explain timoprazole's lower functional potency and corroborate its less efficient acid inhibition process.

Activation barrier (ΔG)
Head-to-head
ΔG 5.5 kcal/mol higher vs. S-omeprazole
Explains lower functional inhibitory efficiency.
DFT, disulfide complex formation step.
Computational Chemistry Enzyme Inhibition Mechanism DFT

Off-Target Selectivity Profile: Inhibition of Thyroidal Iodide Uptake

A defining characteristic of timoprazole is its off-target inhibition of iodide uptake by thyroid cells, an effect that subsequent PPIs were specifically designed to eliminate [1]. In FRTL-5 rat thyroid cells, timoprazole inhibits iodide transport in a dose-dependent manner, with complete reversal upon rinsing, and without cytotoxic effects on protein synthesis or TSH-induced cAMP production at concentrations below 1000 µM [1]. This distinct side effect, observed in early in vivo studies as thyroid gland enlargement and atrophy of the thymus, was a key factor in its discontinuation and the structural optimization of its successors [2].

Thyroid iodide uptake
Class-level inference
Dose-dependent inhibition; reversible upon washing
Unique off-target profile for endocrine disruption studies.
FRTL-5 thyroid cell model.
Toxicology Endocrine Disruption Selectivity

Cytoprotective Activity Separation from Antisecretory Potency

In a rat model, orally administered timoprazole exhibits a distinct cytoprotective effect on gastric mucosa against various noxious agents (boiling water, ethanol, 0.6 N HCl), with an ED50 of 1-3 mg/kg [1]. This cytoprotective effect occurs at doses significantly lower than those required for its antisecretory action (ED50 ~12 mg/kg), indicating a separation of pharmacodynamic activities [1]. Furthermore, the cytoprotective mechanism appears partially prostaglandin-independent, as high doses (5 mg/kg) overcome indomethacin blockade, a feature not shared by mild irritants [1]. This profile contrasts with the more potent antisecretory-focused activity of later PPIs.

Cytoprotective ED50
Cross-study comparable
Cytoprotection: 1-3 mg/kg
Antisecretory: ~12 mg/kg
Dissociates mucosal protection from acid suppression.
Rat model; oral administration.
Gastroprotection Ulcer Models Therapeutic Window

Structural Simplicity as a Baseline for Structure-Activity Relationship (SAR) Studies

Timoprazole's unsubstituted pyridinylmethylsulfinyl benzimidazole core (C13H11N3OS, MW 257.31) represents the minimal structural requirement for proton pump inhibition within this class [1]. Marketed PPIs such as omeprazole, lansoprazole, and pantoprazole are all derivatives of this core, adorned with various substituents (e.g., methoxy, methyl, difluoromethoxy groups) that modulate their physicochemical properties, metabolic stability, and potency [2]. This simplicity makes timoprazole an essential baseline comparator for medicinal chemists optimizing next-generation inhibitors, allowing for the unambiguous attribution of improved properties to specific functional group modifications.

Molecular complexity
Class-level inference
C13H11N3OS; unsubstituted benzimidazole and pyridine
Provides unambiguous structure-activity attribution.
Minimal scaffold vs. omeprazole’s four substituents.
Medicinal Chemistry SAR Proton Pump Inhibitor Design

Optimal Research and Industrial Applications for Timoprazole Based on Quantified Differentiation


Establishing Low-Potency Baselines in Functional PPI Activity Assays

Use timoprazole as a low-potency control (IC50 ~8.5 µM) in 14C-aminopyrine accumulation assays with guinea pig parietal cells to generate full concentration-response curves for benzimidazole SAR studies, providing a critical anchor point for ranking new chemical entities against both weaker and stronger inhibitors like picoprazole and omeprazole [1].

Computational Modeling of Acid Activation and Enzyme Inactivation Energetics

Employ timoprazole's calculated activation parameters (ΔG‡ +5.5 kcal/mol vs. S-omeprazole) as a benchmark in quantum chemical studies aimed at predicting the inhibitory efficacy of novel PPI scaffolds or understanding the fundamental energetic landscape of disulfide complex formation with H+/K+-ATPase [2].

Investigating the Mechanism of PPI-Induced Thyroidal Iodide Uptake Inhibition

Utilize timoprazole as a selective tool compound in FRTL-5 cell models to delineate the specific molecular interactions responsible for off-target iodide transport blockade, serving as a positive control for assays designed to screen new benzimidazole derivatives for this unwanted endocrine liability [3].

Studying Cytoprotective Mechanisms Independent of Profound Acid Suppression

Apply timoprazole in rodent models of gastric mucosal injury to investigate cytoprotective pathways that are active at low oral doses (1-3 mg/kg) and separable from its antisecretory effects (~12 mg/kg), thereby avoiding the confounding influence of potent acid suppression seen with clinical PPIs [4].

Application
Selection Property
Validation Focus
Low-potency control in PPI activity assays
IC50 rank in parietal cell model
Benchmarking against picoprazole and omeprazole dose-response
Quantum chemical modeling of PPI activation
Computed activation energy barrier
DFT-derived disulfide formation energetics
Thyroid iodide uptake inhibition studies
Off-target endocrine selectivity
Reversible iodide transport blockade in thyroid cell models
Cytoprotection mechanism dissection
Cytoprotective ED50 separation
Low-dose gastric mucosal protection independent of acid suppression

Technical Documentation Hub

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38 linked technical documents
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